Sorghumol acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sorghumol acetate is a natural ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of triterpenoids and is known for its role in plant growth regulation and interactions with other organisms. This compound is particularly significant in the context of root parasitic plants such as Striga and Orobanche .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorghumol acetate can be synthesized through solvent extraction or distillation extraction from sorghum plants. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: In an industrial setting, this compound is produced during the sorghum brewing process. The extraction method involves isolating the compound from the sorghum plant using various solvents and refining it to achieve high purity levels .

Types of Reactions:

Oxidation: Hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Esterification: The acetate group can undergo hydrolysis, breaking the bond between the acetate and the triterpenoid core.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Esterification Conditions: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Esterification Products: The triterpenoid core and acetic

Biological Activity

Sorghumol acetate, a compound derived from sorghum, has gained attention for its diverse biological activities. This article explores its antioxidant, antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

This compound is a derivative of sorghum phenolic compounds, which are known for their health-promoting benefits. The extraction methods significantly influence the yield and bioactivity of this compound. Various solvents such as ethanol, methanol, and acetone have been utilized to extract bioactive compounds from sorghum grains, with varying efficiencies depending on the solvent's polarity and the extraction conditions employed .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. A study demonstrated that sorghum extracts can scavenge free radicals effectively, with specific attention given to their capacity to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels .

Table 1: Antioxidant Activity of this compound Extracts

| Extraction Method | Radical Scavenging Activity (%) |

|---|---|

| Ethanol extraction | 78.5 |

| Methanol extraction | 75.0 |

| Acetone extraction | 80.2 |

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for natural antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Efficacy Against Pathogens

A study evaluated the antibacterial effects of sorghum ethyl-acetate extract on benign prostatic hyperplasia (BPH) in Sprague-Dawley rats induced by testosterone. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting the therapeutic potential of sorghum extracts in managing bacterial infections .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Table 2: Anti-Inflammatory Activity of this compound

| Treatment Group | IL-6 Production (pg/mL) | NO Production (µM) |

|---|---|---|

| Control | 150 ± 10 | 25 ± 5 |

| Sorghum Extract | 80 ± 5 | 10 ± 2 |

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies indicate that it can induce apoptosis in cancer cells, particularly colon cancer cells, through the modulation of signaling pathways involved in cell survival and proliferation . The compound's ability to enhance the activity of antioxidant enzymes further supports its role in cancer prevention.

Case Study: Colon Cancer Cell Lines

In vitro experiments using colon cancer cell lines treated with sorghum extracts showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings underscore the potential application of sorghum-derived compounds in cancer therapeutics .

Properties

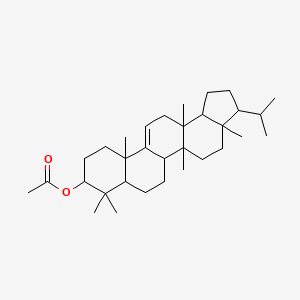

IUPAC Name |

(3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWTUUFHPFYTRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sorghumol Acetate and where is it found?

A1: this compound is a chemical compound found in the roots of the Kirganelia reticulata plant []. The study focuses on identifying the various chemical constituents present in the plant's roots, and this compound is listed as one of the compounds successfully isolated.

Q2: What is the structure of this compound?

A2: Unfortunately, the research article "Chemical constituents of the roots of Kirganelia reticulata" [] primarily focuses on identifying the presence of various chemical compounds, including this compound. It does not provide detailed structural characterization, molecular formula, weight, or spectroscopic data for this specific compound.

Q3: Are there any known biological activities or applications of this compound based on this research?

A3: The research paper [] focuses solely on identifying and characterizing the chemical constituents of Kirganelia reticulata roots. It doesn't delve into the specific biological activities, applications, or potential uses of any isolated compounds, including this compound. Further research is needed to explore these aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.